molecular formula C13H13BrOS B8640018 (3-bromophenyl)-(5-ethylthiophen-2-yl)methanol

(3-bromophenyl)-(5-ethylthiophen-2-yl)methanol

Cat. No.: B8640018
M. Wt: 297.21 g/mol
InChI Key: IQFZDBMEWIDNJF-UHFFFAOYSA-N
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Description

(3-Bromophenyl)-(5-ethylthiophen-2-yl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a brominated phenyl ring and an ethyl-substituted thiophene ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-bromophenyl)-(5-ethylthiophen-2-yl)methanol typically involves the following steps:

    Bromination of Phenyl Ring: The starting material, phenylmethanol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylmethanol.

    Thiophene Substitution: The 3-bromophenylmethanol is then subjected to a substitution reaction with 5-ethylthiophene. This can be achieved through a Grignard reaction where 5-ethylthiophene is first converted to its Grignard reagent using magnesium and anhydrous ether. The Grignard reagent then reacts with 3-bromophenylmethanol to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydroxy derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of (3-bromophenyl)-(5-ethylthiophen-2-yl)ketone or (3-bromophenyl)-(5-ethylthiophen-2-yl)aldehyde.

    Reduction: Formation of this compound derivatives with additional hydroxy groups.

    Substitution: Formation of (3-substituted phenyl)-(5-ethylthiophen-2-yl)methanol derivatives.

Scientific Research Applications

Chemistry: (3-Bromophenyl)-(5-ethylthiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the interactions between aromatic alcohols and biological macromolecules. Its brominated phenyl ring and thiophene moiety provide distinct binding sites for investigating molecular recognition processes.

Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (3-bromophenyl)-(5-ethylthiophen-2-yl)methanol involves its interaction with specific molecular targets. The brominated phenyl ring and thiophene moiety can engage in π-π stacking interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.

    Proteins: The compound may bind to proteins involved in cellular processes, affecting their function and stability.

Comparison with Similar Compounds

  • (3-Chlorophenyl)-(5-ethylthiophen-2-yl)methanol
  • (3-Fluorophenyl)-(5-ethylthiophen-2-yl)methanol
  • (3-Iodophenyl)-(5-ethylthiophen-2-yl)methanol

Comparison: (3-Bromophenyl)-(5-ethylthiophen-2-yl)methanol is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and binding properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different chemical and biological behaviors. For example, the bromine atom’s size and electronegativity can influence the compound’s reactivity in substitution reactions and its interactions with biological targets.

Properties

Molecular Formula

C13H13BrOS

Molecular Weight

297.21 g/mol

IUPAC Name

(3-bromophenyl)-(5-ethylthiophen-2-yl)methanol

InChI

InChI=1S/C13H13BrOS/c1-2-11-6-7-12(16-11)13(15)9-4-3-5-10(14)8-9/h3-8,13,15H,2H2,1H3

InChI Key

IQFZDBMEWIDNJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(C2=CC(=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,3-dibromobenzene (3.7 g) in tetrahydrofuran (25 ml) was cooled to −78° C. under argon atmosphere, and thereto was added dropwise n-butyl lithium (2.44 M hexane solution, 5.55 ml). The reaction mixture was stirred at the same temperature for 10 minutes, and thereto was added dropwise a solution of 5-ethyl-2-thiophenecarboxaldehyde (2.0 g) in tetrahydrofuran (10 ml). The mixture was stirred at the same temperature for 30 minutes, and thereto was added a saturated ammonium chloride solution, and the reaction mixture was warmed to room temperature. The mixture was extracted with ethyl acetate, and the extract was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=97:3-85:15) to give 3-bromophenyl-5-ethyl-2-thienylmethanol (2.97 g) as a pale yellow syrup. APCI-Mass m/Z 279/281 (M+H—H2O). (2) The above 3-bromophenyl-5-ethyl-2-thienylmethanol (2.90 g) was dissolved in dichloromethane (38 ml), and the mixture was cooled to −78° C. under argon atmosphere. To the mixture were added triethylsilane (6.18 ml) and boron trifluoride•diethyl ether complex (2.45 ml), and the mixture was gradually warmed to room temperature over a period of one hour. The mixture was basified with a saturated aqueous sodium hydrogen carbonate solution, and the dichloromethane layer was collected, dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane) to give the desired 3-bromo-(5-ethyl-2-thienylmethyl)benzene (2.57 g) as a colorless syrup. APCI-Mass m/Z 281/283 (M+H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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